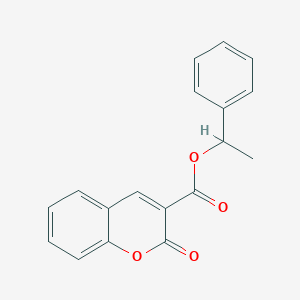

![molecular formula C21H31NO5 B4075041 1-[4-(2-allylphenoxy)butyl]azepane oxalate](/img/structure/B4075041.png)

1-[4-(2-allylphenoxy)butyl]azepane oxalate

Overview

Description

1-[4-(2-allylphenoxy)butyl]azepane oxalate is a chemical compound. Its molecular formula is C19H30NO .

Synthesis Analysis

The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has undergone significant growth in recent years due to high atom economy and shorter synthetic routes . The electrophilic aromatic substitution mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis

The molecular formula of 1-[4-(2-allylphenoxy)butyl]azepane oxalate is C19H30NO . The average mass is 288.447 Da and the monoisotopic mass is 288.232178 Da .Chemical Reactions Analysis

The general mechanism for electrophilic aromatic substitution reactions involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate may bond to a nucleophile to give a substitution or addition product, transfer a proton to a base, giving a double bond product, or rearrange to a more stable carbocation .Scientific Research Applications

Free Radical Bromination and Nucleophilic Substitution Reactions

At the benzylic position, this compound can undergo free radical bromination and nucleophilic substitution reactions. The benzylic position refers to the carbon adjacent to the benzene ring. When a hydrogen atom is removed from this position, a resonance-stabilized benzylic radical forms, which can react with bromine radicals (generated from N-bromosuccinimide, NBS) to yield the brominated product. These reactions are essential in organic synthesis and drug development .

Biological Activities

Derived compounds related to benzylic azepane oxalate have demonstrated a wide spectrum of biological activities:

Synthesis of Fused Benzoazepanes

Benzylic azepane oxalate serves as a key intermediate in the synthesis of fused benzoazepanes. These compounds find applications in medicinal chemistry, particularly as opioid analgesics, sedatives, and anti-nausea agents. The benzene ring’s aromatic stabilization contributes to their stability and biological activity .

Polyurethane Synthesis

1,2,4-Butanetriol trinitrate (BT), a derivative of benzylic azepane oxalate, plays a crucial role in polyurethane synthesis. Polyurethanes are versatile materials used in various industries, including automotive, construction, and textiles. BT enhances the mechanical properties and durability of polyurethane products .

DNA Binding Reagents

Certain azepane derivatives, including benzylic azepane oxalate, exhibit DNA-binding properties. These compounds can potentially serve as therapeutic agents for diseases related to DNA damage or replication. Understanding their interactions with DNA is essential for drug design and development .

properties

IUPAC Name |

oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO.C2H2O4/c1-2-11-18-12-5-6-13-19(18)21-17-10-9-16-20-14-7-3-4-8-15-20;3-1(4)2(5)6/h2,5-6,12-13H,1,3-4,7-11,14-17H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFCCPXTPIWODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4074959.png)

![1-[3-(2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B4074963.png)

![1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074969.png)

![4-[5-(1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4074971.png)

![methyl 2-[3-(diallylamino)propoxy]benzoate oxalate](/img/structure/B4074977.png)

![1-[3-(4-fluorophenoxy)propyl]azepane oxalate](/img/structure/B4074989.png)

amino]benzoate](/img/structure/B4074999.png)

![1-[3-(3-bromophenoxy)propyl]azepane oxalate](/img/structure/B4075007.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4075022.png)

![4-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperazinone](/img/structure/B4075033.png)

![N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075047.png)